(5-Methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid
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Overview
Description
(5-Methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The boronic acid functional group attached to the pyrazolopyridine core makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the preparation of 5-methyl-1H-pyrazolo[3,4-b]pyridine through cyclization reactions involving pyrazole and pyridine derivatives . The boronic acid group can then be introduced via a borylation reaction using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening of reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other substituted derivatives.
Scientific Research Applications
(5-Methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid depends on its specific application. In biological systems, it may act by inhibiting enzymes or receptors through binding interactions facilitated by the boronic acid group. This can lead to the modulation of specific molecular pathways, such as signal transduction or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5-Methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid is unique due to its specific substitution pattern and the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as in drug design and catalysis .
Properties
Molecular Formula |
C7H8BN3O2 |
---|---|
Molecular Weight |
176.97 g/mol |
IUPAC Name |
(5-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c1-4-2-9-7-5(3-10-11-7)6(4)8(12)13/h2-3,12-13H,1H3,(H,9,10,11) |
InChI Key |
QZFJNAXUYWYCDF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=NNC2=NC=C1C)(O)O |
Origin of Product |
United States |
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